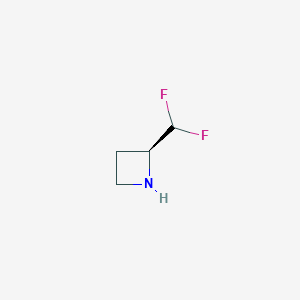

(2S)-2-(Difluoromethyl)azetidine

説明

(2S)-2-(Difluoromethyl)azetidine is a four-membered azetidine ring substituted with a difluoromethyl group at the 2-position. Its molecular formula is C₄H₇F₂N, with a molecular weight of 119.10 g/mol. The stereochemistry at the 2-position (S-configuration) and the presence of fluorine atoms confer unique physicochemical properties, such as reduced basicity of the azetidine nitrogen and enhanced metabolic stability compared to non-fluorinated analogs .

特性

IUPAC Name |

(2S)-2-(difluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXYWBFKPOTFKD-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of β-Amino Alcohols

Azetidine rings can be constructed via intramolecular cyclization of β-amino alcohols. For example, enantiopure β-amino alcohols derived from epichlorohydrin or substituted epoxides undergo base-mediated ring closure. In one approach, (2S)-configured azetidines were synthesized using a superbase system (LiDA-KOR) to deprotonate intermediates, enabling regioselective four-membered ring formation.

Bromofluorination and Ring Closure

Imines derived from α-fluoroaldehydes undergo bromofluorination followed by sodium borohydride reduction to yield β-haloamines. Subsequent treatment with LiHMDS induces cyclization to form 2-fluoroazetidines. Adapting this method, difluoromethyl groups are introduced via electrophilic difluoromethylation reagents (e.g., NFSI).

-

Example :

Catalytic Hydrogenolysis of Protected Intermediates

N-Benzyhydrylazetidine Deprotection

Azetidine free bases are obtained via hydrogenolysis of N-protected derivatives. For instance, N-benzhydrylazetidine is treated with Pd/C under H pressure to cleave the benzhydryl group, followed by HCl salt formation and neutralization.

Boc Deprotection

N-Boc-azetidines are deprotected using HCl in dioxane or TFA, enabling access to the free amine. This method is compatible with acid-sensitive difluoromethyl groups.

Organocatalytic Aza-Michael Addition

Horner–Wadsworth–Emmons Reaction

(2S)-2-(Difluoromethyl)azetidine is synthesized via aza-Michael addition to α,β-unsaturated esters. Starting from N-Boc-azetidin-3-one, a Horner–Wadsworth–Emmons reaction with diethyl (difluoromethyl)phosphonate forms the enoate intermediate. Subsequent aza-Michael addition with amines yields 3-substituted azetidines.

-

Conditions : DBU catalysis, acetonitrile, 65°C.

-

Example :

Stereochemical Control Strategies

Chiral Auxiliaries

Chiral auxiliaries like α-methylbenzylamine direct asymmetric induction during cyclization. For example, Couty et al. synthesized azetidine-2-carboxylic acids via LiHMDS-mediated deprotonation and intramolecular halogen displacement, achieving 73–92% diastereomeric ratios.

Transition-Metal Catalysis

Palladium-catalyzed C–H activation enables azetidine functionalization. Arylpicolinamides undergo cyclization with Pd(OAc)/PhI(OAc) to form 2,3-disubstituted azetidines with >90% ee.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

(2S)-2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.

Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed under mild conditions.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that difluoromethylated azetidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of several azetidine derivatives against the HL60 human acute myeloid leukemia cell line, revealing that certain compounds demonstrated submicromolar activity (IC50 values around 0.41 µM) against these cells. The structure-activity relationship (SAR) studies highlighted that specific substituents on the azetidine ring significantly influenced their cytotoxic potency.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (2S)-2-(Difluoromethyl)azetidine | TBD | HL60 |

| Cyclobutene triester 7f | 0.41 ± 0.04 | HL60 |

1.2 Mechanism of Action

The mechanism by which (2S)-2-(difluoromethyl)azetidine exerts its effects is believed to involve interaction with biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.

Synthesis and Reactivity

2.1 Synthetic Routes

The synthesis of (2S)-2-(difluoromethyl)azetidine typically involves:

- Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-aminopropanol and difluoromethylating agents.

- Cyclization: The key step involves cyclization of the intermediate to form the azetidine ring through intramolecular nucleophilic substitution or other cyclization strategies.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization.

2.2 Chemical Reactivity

(2S)-2-(difluoromethyl)azetidine can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.

- Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

- Substitution: The difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Biological Applications

3.1 Antimicrobial Activity

Recent studies have shown that derivatives of azetidines, including (2S)-2-(difluoromethyl)azetidine, exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis. The mode of action suggests interference with cell envelope biogenesis, making it a potential candidate for developing new antibiotics.

3.2 Enzyme Inhibition

Azetidines have been explored as transition state analog inhibitors for various enzymes. For example, compounds based on azetidine structures have shown promise in inhibiting N-ribosyltransferases, which are crucial in nucleotide metabolism.

Agrochemical Applications

The unique properties of (2S)-2-(difluoromethyl)azetidine make it a valuable building block in the synthesis of agrochemicals. Its ability to modify biological pathways in plants can lead to the development of new herbicides and pesticides with enhanced efficacy and reduced environmental impact.

作用機序

The mechanism of action of (2S)-2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and difluoromethyl group. The ring strain facilitates the formation of reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and lipophilicity, improving its pharmacokinetic properties .

類似化合物との比較

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between (2S)-2-(Difluoromethyl)azetidine and selected analogs:

Key Observations:

- Lipophilicity : The difluoromethyl group in (2S)-2-(Difluoromethyl)azetidine increases lipophilicity (logP ~1.2) compared to hydrophilic analogs like (2S)-1-(2-hydroxyethyl)azetidine-2-carboxamide (logP ~-0.5). This enhances membrane permeability, critical for central nervous system (CNS) drug candidates .

- Basicity: Fluorine's electron-withdrawing effect reduces the basicity of the azetidine nitrogen (pKa ~7.5 vs. ~9.0 for non-fluorinated azetidines), improving bioavailability by minimizing protonation at physiological pH .

- Metabolic Stability: Fluorination is known to block metabolic oxidation sites, extending half-life compared to hydroxyl- or carboxamide-substituted analogs .

生物活性

(2S)-2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

(2S)-2-(Difluoromethyl)azetidine is characterized by a four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 116.09 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which is crucial for its biological activity.

Synthesis

The synthesis of (2S)-2-(difluoromethyl)azetidine typically involves the following steps:

- Formation of Azetidine Ring : The azetidine ring can be synthesized through various methods, including nucleophilic substitution reactions involving difluoromethyl precursors.

- Functionalization : Post-synthetic modifications can introduce additional functional groups to enhance biological activity.

- Purification : The final product is purified using techniques such as chromatography.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of (2S)-2-(difluoromethyl)azetidine and related compounds against various cancer cell lines, particularly human acute myeloid leukemia (AML) cells. Preliminary results indicate significant cytotoxicity, with IC50 values in the submicromolar range:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (2S)-2-(Difluoromethyl)azetidine | HL60 (AML) | 0.41 ± 0.04 |

| Cyclobutene triester | HL60 | 0.41 ± 0.04 |

These findings suggest that the difluoromethyl substitution plays a crucial role in enhancing the compound's potency against cancer cells .

Antimicrobial Activity

Research has demonstrated that certain azetidine derivatives exhibit potent antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives with electron-withdrawing groups showed improved efficacy:

| Compound | MIC99 (μM) | Target Organism |

|---|---|---|

| BGAz-003 | <10 | M. bovis BCG |

| BGAz-004 | <10 | M. smegmatis |

These compounds exhibited promising bactericidal activity, indicating potential for development as new antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies conducted on (2S)-2-(difluoromethyl)azetidine derivatives reveal that modifications to the azetidine core can significantly impact biological activity. Key observations include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances cytotoxicity and antimicrobial activity.

- Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability .

- Functional Group Variations : The presence of different substituents at various positions can modulate the compound's interaction with biological targets.

Case Studies

- Acute Myeloid Leukemia Treatment : A study focusing on the cytotoxic effects of difluoromethylated azetidines reported that these compounds could induce apoptosis in HL60 cells, potentially through mitochondrial pathways .

- Antimicrobial Efficacy : In a phenotypic screening study, azetidine derivatives were found to exhibit potent activity against drug-resistant Mycobacterium strains, suggesting their utility in treating resistant infections .

- Neuroprotective Effects : Some azetidine derivatives have shown promise as neuroprotective agents, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Q & A

Q. What is the role of the difluoromethyl group in (2S)-2-(difluoromethyl)azetidine in modulating its physicochemical and pharmacokinetic properties?

The difluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability by reducing the basicity of the adjacent azetidine nitrogen. Fluorine’s strong inductive effects lower pKa, improving membrane permeability. Additionally, the C–F bond’s stereoelectronic effects can influence molecular conformation, impacting target binding . Comparative studies with non-fluorinated analogs show increased metabolic resistance in liver microsomes, attributed to fluorine’s electronegativity slowing oxidative degradation .

Q. What synthetic strategies are employed for the stereoselective synthesis of (2S)-2-(difluoromethyl)azetidine?

Key methods include:

- Ring-closing reactions : Using azetidine precursors (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) with chiral auxiliaries to control stereochemistry .

- Nucleophilic substitution : Reaction of azetidine derivatives with difluoromethylating agents (e.g., ClCFH) under basic conditions, followed by deprotection .

- Catalytic asymmetric synthesis : Chiral ligands or enzymes to achieve enantiomeric excess >95%, critical for pharmacological activity .

Q. How can researchers confirm the stereochemical configuration of (2S)-2-(difluoromethyl)azetidine?

- Single-crystal X-ray diffraction : Provides definitive proof of absolute configuration (e.g., R-factor <0.04, as in related azetidine structures) .

- Chiroptical methods : Circular dichroism (CD) and optical rotation comparisons with known standards.

- NMR spectroscopy : -NMR coupling constants and NOE correlations to deduce spatial arrangement .

Q. What are the recommended analytical techniques for characterizing (2S)-2-(difluoromethyl)azetidine?

Q. How should (2S)-2-(difluoromethyl)azetidine be stored to ensure stability?

- Storage conditions : Under inert gas (Ar/N) at −20°C in amber vials to prevent oxidation and moisture absorption.

- Stability monitoring : Regular HPLC checks for degradation (e.g., hydrolysis of the azetidine ring under acidic conditions) .

Advanced Research Questions

Q. How do fluorination patterns influence the conformational dynamics and target-binding affinity of (2S)-2-(difluoromethyl)azetidine?

- Computational docking : Molecular dynamics simulations reveal that the difluoromethyl group stabilizes gauche conformers, favoring interactions with hydrophobic pockets (e.g., enzyme active sites) .

- Comparative SAR studies : Replace difluoromethyl with –CH, –CF, or –CHF to assess effects on potency. Fluorine’s van der Waals radius and electronegativity enhance π-stacking and hydrogen-bonding in targets like kinases .

Q. What experimental approaches resolve contradictions in reported metabolic stability data for fluorinated azetidines?

- In vitro assays : Parallel testing in human/rat liver microsomes with LC-MS quantification of parent compound depletion.

- Isotope labeling : - or -tracing to identify metabolic pathways (e.g., CYP450-mediated oxidation vs. hydrolytic cleavage) .

- Cross-laboratory validation : Standardize incubation conditions (pH, temperature) and control for enzyme batch variability .

Q. How can researchers design fluorinated azetidine analogs to optimize blood-brain barrier (BBB) penetration?

- LogP/logD optimization : Target logP ~2–3 via substituent tuning (e.g., –CFH vs. –CF).

- P-glycoprotein efflux assays : Screen analogs in MDCK-MDR1 cells to identify substrates with reduced efflux ratios.

- In silico BBB models : Use QSAR predictors like Volsurf+ to prioritize compounds with favorable polar surface area (<90 Ų) .

Q. What methodologies validate the enantiomeric purity of (2S)-2-(difluoromethyl)azetidine in complex mixtures?

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases (resolution >1.5).

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, enabling kinetic separation.

- Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride for -NMR differentiation .

Q. How do structural modifications to the azetidine ring affect cytotoxicity profiles?

- High-throughput screening : Test analogs in HEK293 and HepG2 cells for IC shifts.

- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to identify bioactivation risks.

- Mitochondrial toxicity assays : Measure oxygen consumption rate (OCR) and ATP levels to assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。